Cas no 7511-46-8 (3-(4-Methyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid)

3-(4-Methyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid structure
7511-46-8 structure
Product Name:3-(4-Methyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid
CAS No:7511-46-8
MF:C7H10N2O4
MW:186.165301799774
CID:1071906
PubChem ID:242015
Update Time:2025-04-20

3-(4-Methyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Methyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid
    • 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
    • AC1L68LE
    • AG-K-75640
    • CTK5E1146
    • MolPort-000-097-388
    • NSC50121
    • NSC-50121
    • DTXSID001220845
    • AM806568
    • 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoicacid
    • 43189-50-0
    • SY022390
    • CHEMBL3288036
    • 7511-46-8
    • 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoic acid #
    • ZB1023
    • 3-(4-Methyl-2,5-dioxo-imidazolidin-4-yl)propionic acid
    • AKOS000300119
    • CS-0084879
    • DTXSID60287279
    • IJLYHEHUVLPNNI-UHFFFAOYSA-N
    • 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propionic acid
    • BB 0259488
    • 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoic acid
    • (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid
    • MFCD08445781
    • A872741
    • 43189-49-7
    • DS-9670
    • 4-Imidazolidinepropanoic acid, 4-methyl-2,5-dioxo-, (-)-
    • 3-(4-Methyl-2 pound not5-dioxoimidazolidin-4-yl)propanoic acid
    • SCHEMBL17871132
    • AKOS016344194
    • Inchi: 1S/C7H10N2O4/c1-7(3-2-4(10)11)5(12)8-6(13)9-7/h2-3H2,1H3,(H,10,11)(H2,8,9,12,13)
    • InChI Key: IJLYHEHUVLPNNI-UHFFFAOYSA-N
    • SMILES: O=C1C(C)(CCC(=O)O)NC(N1)=O

Computed Properties

  • Exact Mass: 186.0641
  • Monoisotopic Mass: 186.06405680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 95.5Ų

Experimental Properties

  • PSA: 95.5
Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd